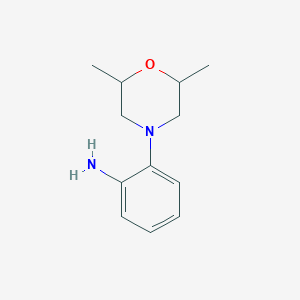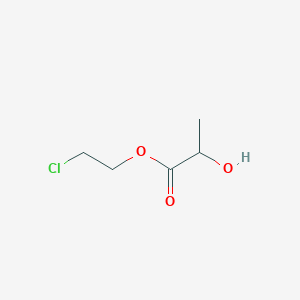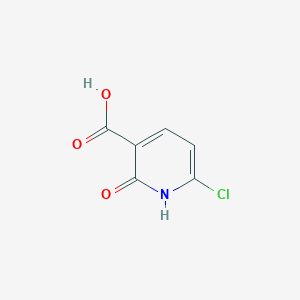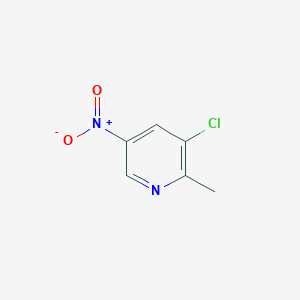
3-氯-2-甲基-5-硝基吡啶
描述
3-Chloro-2-methyl-5-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methyl group at the second position, and a nitro group at the fifth position on the pyridine ring
科学研究应用
3-Chloro-2-methyl-5-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: This compound is used in the development of pharmaceutical agents, particularly as a precursor for the synthesis of biologically active molecules.
Materials Science: 3-Chloro-2-methyl-5-nitropyridine is used in the development of advanced materials, including polymers and coatings.
作用机制
Target of Action
Nitropyridines are generally known to interact with various biological targets due to their electron-deficient aromatic ring .
Biochemical Pathways
3-Chloro-2-methyl-5-nitropyridine is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Nitropyridines are generally known to cause various molecular and cellular effects due to their interaction with biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-methyl-5-nitropyridine. Furthermore, it’s recommended to handle this compound only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
3-Chloro-2-methyl-5-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes involved in oxidative stress responses and cellular detoxification processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function .
Cellular Effects
The effects of 3-Chloro-2-methyl-5-nitropyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 3-Chloro-2-methyl-5-nitropyridine can lead to alterations in the expression of genes involved in inflammatory responses and apoptosis. Additionally, it can affect cellular metabolism by disrupting mitochondrial function and energy production .
Molecular Mechanism
At the molecular level, 3-Chloro-2-methyl-5-nitropyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and regulation. Furthermore, 3-Chloro-2-methyl-5-nitropyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Chloro-2-methyl-5-nitropyridine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. In in vitro studies, prolonged exposure to 3-Chloro-2-methyl-5-nitropyridine has been associated with sustained changes in cellular metabolism and function, indicating potential long-term effects .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-methyl-5-nitropyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can cause significant toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse outcomes .
Metabolic Pathways
3-Chloro-2-methyl-5-nitropyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular homeostasis. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of 3-Chloro-2-methyl-5-nitropyridine within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of 3-Chloro-2-methyl-5-nitropyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-5-nitropyridine can be achieved through several methods. One common approach involves the nitration of 3-chloro-2-methylpyridine. The nitration reaction typically employs a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Another method involves the chlorination of 2-methyl-5-nitropyridine. This reaction can be performed using phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is typically conducted at elevated temperatures to facilitate the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-2-methyl-5-nitropyridine often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to high yields and consistent product quality.
化学反应分析
Types of Reactions
3-Chloro-2-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chlorine atom.
Reduction: 3-Chloro-2-methyl-5-aminopyridine.
Oxidation: 3-Chloro-2-carboxy-5-nitropyridine.
相似化合物的比较
3-Chloro-2-methyl-5-nitropyridine can be compared with other similar compounds, such as:
2-Chloro-3-methyl-5-nitropyridine: Similar in structure but with the positions of the chlorine and methyl groups reversed.
2-Chloro-5-methyl-3-nitropyridine:
3-Nitropyridine: Lacks the chlorine and methyl substituents, leading to different reactivity and uses.
The uniqueness of 3-Chloro-2-methyl-5-nitropyridine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in various fields.
属性
IUPAC Name |
3-chloro-2-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQYIUZGVFBSNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299811 | |
| Record name | 3-Chloro-2-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51984-62-4 | |
| Record name | 3-Chloro-2-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51984-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


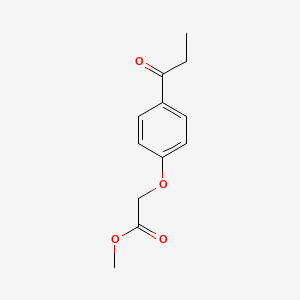

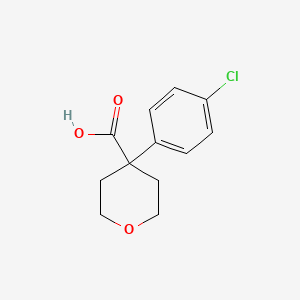
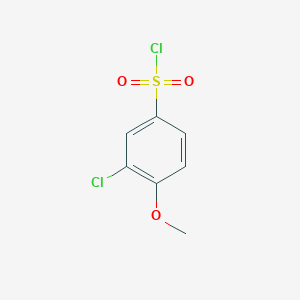
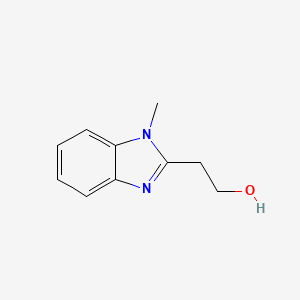
![C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine](/img/structure/B1357329.png)
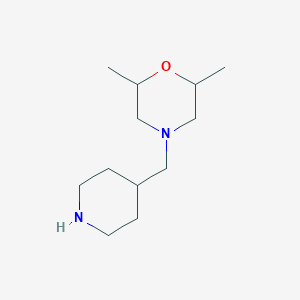
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)
![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)
